Ac-asp-ome

描述

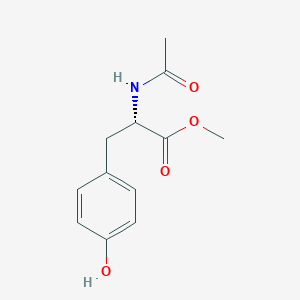

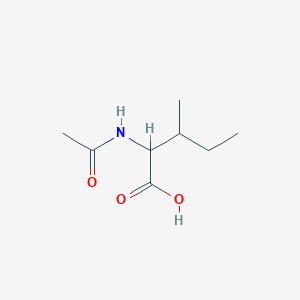

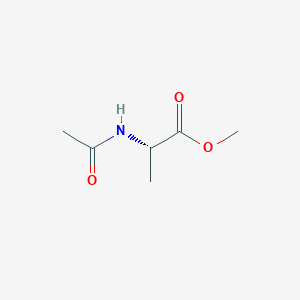

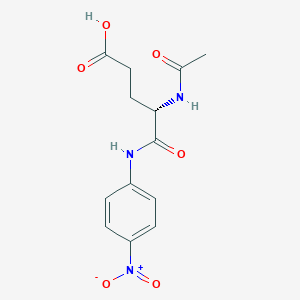

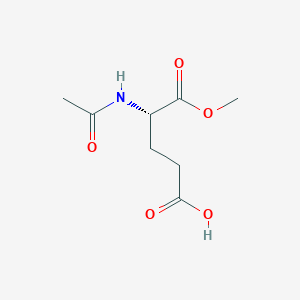

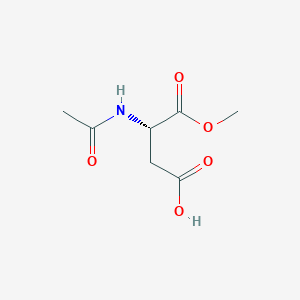

“Ac-asp-ome” is a chemical compound with the IUPAC name (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . It has a molecular weight of 189.17 and is also known by other names such as Acetyl-L-aspartic acid α-methyl ester . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Ac-asp-ome” is represented by the formula C7H11NO5 . The InChI code for this compound is 1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

“Ac-asp-ome” is a solid compound . It has a molecular weight of 189.17 and its IUPAC name is (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . The compound should be stored at room temperature .

科学研究应用

Medicinal Chemistry

- Summary of the Application : Ac-asp-ome plays a pivotal role in synthetic chemistry due to its numerous applications as inhibitors of hydrolytic enzymes . The main application of these peptidyl α-fluorinated ketones in medicinal chemistry relies on their ability to strongly and selectively inhibit serine and cysteine proteases .

- Methods of Application : These compounds can be used as probes to study the proteolytic activity of the aforementioned proteases and to elucidate their role in the insurgence and progress of several diseases . If the fluorinated methyl ketone moiety is suitably connected to a peptidic backbone, it may confer to the resulting structure an excellent substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .

- Results or Outcomes : Peptidyl fluoromethyl ketones are currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Bioavailability Studies

- Summary of the Application : N-methylation has a significant impact on improving the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures .

- Methods of Application : The selected mono-amino acid derivatives Ac-X-OMe, where X = Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, and His as well as their corresponding N-methylated analogues were studied .

- Results or Outcomes : The study provides insights into how N-methylation can improve the properties of peptide-based lead drug structures .

Ergogenic Supplements

- Summary of the Application : Amino acids and amino acid derivatives, including Ac-asp-ome, have been commercially used as ergogenic supplements .

- Methods of Application : These supplements are used to influence the secretion of anabolic hormones, supply of fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

- Results or Outcomes : The use of these supplements can enhance physical performance and recovery .

Caspase Inhibitor

- Summary of the Application : Ac-asp-ome has been used in the form of a tetrapeptidyl fluoromethyl ketone (FMK), specifically Ac-Asp(OMe)-Val-Ala-Asp(OMe)-CH2F (Ac-DVAD-fmk), as a caspase inhibitor .

- Methods of Application : This compound was used to determine the 3D-structure of a specific isoform of caspase by X-ray crystallography .

- Results or Outcomes : The study provided insights into the topological similarity of this caspase isoform with interleukin-1β-converting enzyme (ICE, Casp-1) .

Chemical Synthesis

- Summary of the Application : Ac-asp-ome is used in chemical synthesis . It is a key component in the synthesis of various organic compounds .

- Results or Outcomes : The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds with different properties .

Aspartic Acid Derivative

- Summary of the Application : Ac-asp-ome is an aspartic acid derivative . Aspartic acid derivatives have been commercially used as ergogenic supplements .

- Methods of Application : These supplements are used to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

- Results or Outcomes : The use of these supplements can enhance physical performance and recovery .

安全和危害

“Ac-asp-ome” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNZNZZVMFPESV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-asp-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。